GH-Releasing Potency: Pralmorelin Demonstrates 2-3 Fold Greater In Vivo Efficacy than GHRP-6
Pralmorelin (GHRP-2) exhibits significantly greater growth hormone (GH)-releasing activity than the first-generation peptide GHRP-6 in both rat and human models. A direct head-to-head comparison establishes that the GH-releasing activity of Pralmorelin is two to three times more effective than that of GHRP-6 [1]. In a separate in vitro study using primary rat pituitary cells, Pralmorelin showed an EC50 of 1.8 nM for GH release [2], a value that underscores its high potency relative to the class. This superior potency translates to a more robust GH secretory response at a given dose, making Pralmorelin the preferred peptide for experiments requiring maximal activation of the somatotropic axis.
| Evidence Dimension | In Vivo GH-Releasing Activity |
|---|---|
| Target Compound Data | 2-3x more effective |
| Comparator Or Baseline | GHRP-6 (Baseline efficacy = 1x) |
| Quantified Difference | 2-3 fold greater potency |
| Conditions | Review of data from rats and humans [1] |
Why This Matters
This ensures more efficient GH stimulation at lower doses, reducing peptide consumption and potential off-target effects in research protocols.
- [1] Roh SG, Lee HG, Phung LT, Hidari H. Characterization of Growth Hormone Secretion to Growth Hormone releasing Peptide-2 in Domestic Animals - A Review. J Anim Sci Technol. 2002 May 1. Korean Society of Animal Sciences and Technology. View Source
- [2] Ankersen M, Johansen NL, Madsen K, et al. A new series of highly potent growth hormone-releasing peptides derived from ipamorelin. J Med Chem. 1998;41(19):3699-3704. (as cited in Anjiechem technical datasheet for GHRP-2). View Source
